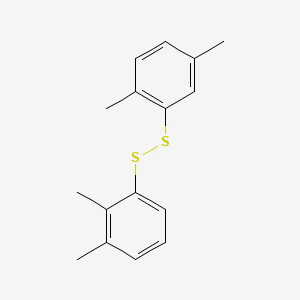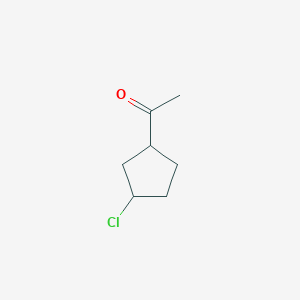![molecular formula C21H30O2 B13961960 (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al is an organic compound with a complex structure It features a naphthalene core with multiple substituents, including a butenal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al typically involves multi-step organic reactions. Common steps might include:
Formation of the naphthalene core: This could involve cyclization reactions.
Introduction of substituents: Functional groups such as the n-propyloxy group might be added through substitution reactions.
Formation of the butenal group: This could be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the butenal group.
Reduction: Reduction reactions could target the double bonds or carbonyl groups.
Substitution: Various substituents on the naphthalene core could be replaced through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a good candidate for studying various organic reactions.
Biology and Medicine
Drug development: Compounds with similar structures are often explored for their potential as pharmaceuticals.
Biological assays: It might be used in assays to study enzyme interactions or cellular responses.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and their interactions with reagents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-methoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with a methoxy group instead of n-propyloxy.
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-ethoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with an ethoxy group.
Uniqueness
The presence of the n-propyloxy group might confer unique reactivity or biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C21H30O2 |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(Z)-3-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)but-2-enal |
InChI |
InChI=1S/C21H30O2/c1-7-12-23-19-14-18-17(13-16(19)15(2)8-11-22)20(3,4)9-10-21(18,5)6/h8,11,13-14H,7,9-10,12H2,1-6H3/b15-8- |
InChI-Schlüssel |
PLRKLUBDNPSNCP-NVNXTCNLSA-N |
Isomerische SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=O)/C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1C(=CC=O)C)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
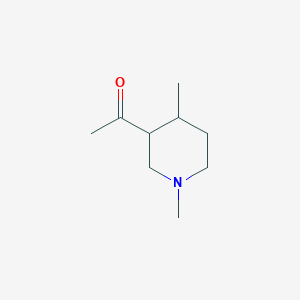
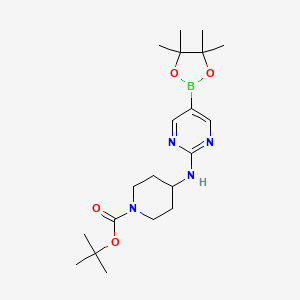
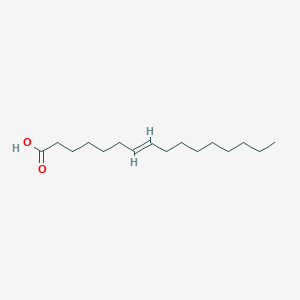
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


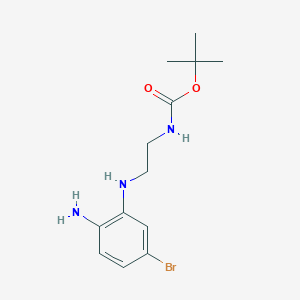
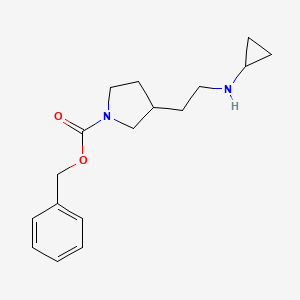

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
